molecular formula C9H14BrN3O B12941978 2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-50-6

2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one

Katalognummer: B12941978
CAS-Nummer: 88723-50-6
Molekulargewicht: 260.13 g/mol
InChI-Schlüssel: IRCKYKCVGRAJCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, a sec-butylamino group, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced through nucleophilic substitution reactions, where a suitable sec-butylamine reacts with the imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: sec-Butylamine or other nucleophiles in an aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or alcohols derived from the reduction of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sec-butylamino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The imidazole ring is known to interact with metal ions and other cofactors, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-Iodo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Similar structure with an iodine atom instead of bromine.

    1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone: Lacks the halogen atom, providing a basis for comparison of halogen effects.

Uniqueness

2-Bromo-1-(2-(sec-butylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

88723-50-6

Molekularformel

C9H14BrN3O

Molekulargewicht

260.13 g/mol

IUPAC-Name

2-bromo-1-[2-(butan-2-ylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H14BrN3O/c1-3-6(2)12-9-11-5-7(13-9)8(14)4-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

IRCKYKCVGRAJCI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=NC=C(N1)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.